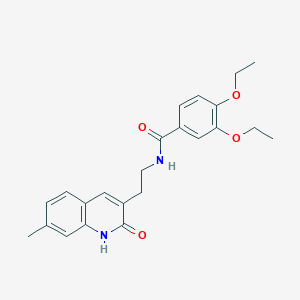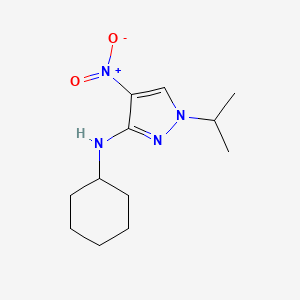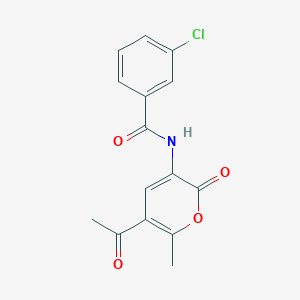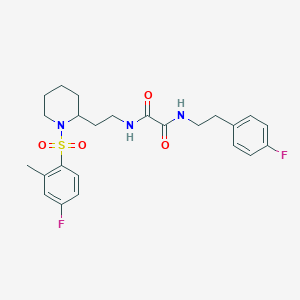
Ethyl 4-(2-((2-fluorophenyl)amino)-2-oxoethoxy)-2-(3-methoxyphenyl)quinoline-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 4-(2-((2-fluorophenyl)amino)-2-oxoethoxy)-2-(3-methoxyphenyl)quinoline-6-carboxylate is a useful research compound. Its molecular formula is C27H23FN2O5 and its molecular weight is 474.488. The purity is usually 95%.
The exact mass of the compound Ethyl 4-(2-((2-fluorophenyl)amino)-2-oxoethoxy)-2-(3-methoxyphenyl)quinoline-6-carboxylate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Ethyl 4-(2-((2-fluorophenyl)amino)-2-oxoethoxy)-2-(3-methoxyphenyl)quinoline-6-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-(2-((2-fluorophenyl)amino)-2-oxoethoxy)-2-(3-methoxyphenyl)quinoline-6-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity
Research has focused on the synthesis and evaluation of quinoline derivatives for their potential in disease treatment and biochemical applications. For instance, Baba et al. (1998) prepared metabolites of a related quinoline derivative to study their anti-inflammatory effects, finding some derivatives showed activity in an adjuvant arthritic rat model, albeit slightly lower than the parent compound (A. Baba, H. Makino, Y. Ohta, & T. Sohda, 1998). Similarly, Aleksanyan and Hambardzumyan (2013) explored the synthesis of new quinoline derivatives with potential antioxidant and radioprotective properties, highlighting the ongoing search for more sensitive and selective compounds in biochemistry and medicine (I. Aleksanyan & L. Hambardzumyan, 2013).
Fluorophores and Optical Properties
Quinoline derivatives are known for their efficient fluorescence, making them valuable in studying various biological systems. Zeyada, El-Nahass, and El-Shabaan (2016) investigated the structural and optical properties of quinoline derivatives thin films, revealing insights into their potential use in photodiode applications and as fluorophores for DNA studies (H. Zeyada, M. El-Nahass, & M. M. El-Shabaan, 2016).
Antimicrobial and Antioxidant Studies
The antimicrobial and antioxidant properties of quinoline derivatives have also been a significant area of research. Raghavendra et al. (2016) synthesized novel cyclopropane and thiophene fused quinoline derivatives, which showed promising antibacterial, antifungal, and antioxidant activities, indicating their potential in developing new antimicrobial and antioxidant agents (K. Raghavendra et al., 2016).
properties
IUPAC Name |
ethyl 4-[2-(2-fluoroanilino)-2-oxoethoxy]-2-(3-methoxyphenyl)quinoline-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23FN2O5/c1-3-34-27(32)18-11-12-22-20(14-18)25(15-24(29-22)17-7-6-8-19(13-17)33-2)35-16-26(31)30-23-10-5-4-9-21(23)28/h4-15H,3,16H2,1-2H3,(H,30,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNQYOGVGSYNEJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=C(C=C2OCC(=O)NC3=CC=CC=C3F)C4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23FN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2465310.png)

![N-(3,5-dimethylphenyl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2465315.png)



![2-cyano-3-{3,5-dimethyl-4-[(pyridin-2-yl)methoxy]phenyl}-N-(3-methylphenyl)prop-2-enamide](/img/structure/B2465324.png)

![1-[7-[(2-Fluorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]piperidine-4-carboxamide](/img/structure/B2465326.png)
![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2465327.png)
![3-(ethylsulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide](/img/structure/B2465328.png)

